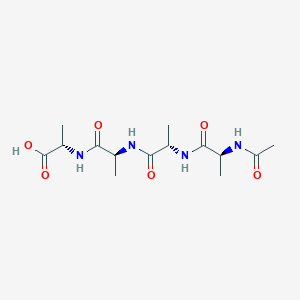
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine is a chemical compound with the molecular formula C11H19N3O5. It is a peptide consisting of four alanine residues with an acetyl group attached to the N-terminus. This compound is known for its stability and unique properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine typically involves the stepwise coupling of alanine residues. The process begins with the acetylation of the N-terminus of the first alanine residue, followed by the sequential addition of the remaining alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially leading to the formation of new functional groups.
Reduction: Reaction with reducing agents, which can alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic catalysts at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual alanine residues, while oxidation and reduction can lead to various modified peptides .
Scientific Research Applications
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-l-alanyl-l-alanyl-l-alanine: A shorter peptide with similar properties.
N-acetyl-l-alanyl-l-alanine: An even shorter peptide, also used in similar research contexts.
Uniqueness
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine stands out due to its longer peptide chain, which provides unique stability and interaction properties. This makes it particularly useful in studies requiring longer peptide sequences and more complex interactions .
Properties
Molecular Formula |
C14H24N4O6 |
|---|---|
Molecular Weight |
344.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
YYZJRQOAVRANIE-JBDRJPRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















